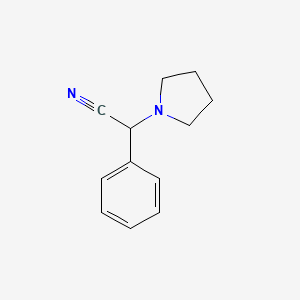

2-Phenyl-2-pyrrolidin-1-yl-acetonitrile

Description

Properties

IUPAC Name |

2-phenyl-2-pyrrolidin-1-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-10-12(14-8-4-5-9-14)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILXWLRGURZUUTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of 2 Phenyl 2 Pyrrolidin 1 Yl Acetonitrile

Direct Synthesis Pathways for 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile

The synthesis of α-aminonitriles, such as 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile, is a cornerstone of organic chemistry, providing critical intermediates for the preparation of α-amino acids and various nitrogen-containing heterocyclic compounds. mdpi.comuni-mainz.de Methodologies for creating these structures are diverse, with a significant focus on direct pathways that combine efficiency, atom economy, and increasingly, the use of environmentally benign reagents.

Strecker Reaction Approaches for Alpha-Aminonitrile Formation

The Strecker reaction, first reported in 1850, remains one of the most effective and widely applied methods for the synthesis of α-aminonitriles. mdpi.com This classical one-pot, multi-component reaction traditionally involves the condensation of an aldehyde or ketone, an amine, and a cyanide source. mdpi.comresearchgate.net Recent advancements have focused on improving the safety and environmental profile of this reaction by exploring less toxic cyanide donors and developing more efficient catalytic systems. mdpi.comnih.gov

A significant drawback of traditional Strecker reactions is the reliance on highly toxic cyanide sources like hydrogen cyanide (HCN) or alkali metal cyanides (KCN, NaCN). nih.govresearchgate.net To mitigate these risks, research has shifted towards the use of safer, non-toxic, or stabilized cyanide-containing reagents. researchgate.net Among these, potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), also known as potassium ferrocyanide, has emerged as an eco-friendly alternative. researchgate.net

An efficient and environmentally friendly one-pot, three-component synthesis of α-aminonitriles has been developed utilizing potassium hexacyanoferrate(II) as the cyanide source. researchgate.net This method involves the condensation of carbonyl compounds, amines, and K₄[Fe(CN)₆] in the presence of a promoter like benzoyl chloride. researchgate.net The promoter reacts with the stable cyanoferrate complex to generate an in-situ source of cyanide, which then participates in the Strecker reaction. researchgate.net This approach avoids the direct handling of toxic cyanides and is characterized by high yields and simple work-up procedures. researchgate.net The spatial separation of cyanide release from its consumption in the reaction offers greater flexibility and control over the reaction conditions. rsc.orgresearchgate.net

Table 1: Comparison of Cyanide Sources in Strecker-type Reactions

| Cyanide Source | Toxicity | Handling | In-situ Generation | Key Features |

| KCN, NaCN, HCN | High | Requires stringent safety protocols | No | Traditional, highly effective reagents. researchgate.net |

| Trimethylsilyl (B98337) cyanide (TMSCN) | High (moisture sensitive) | Expensive, decomposes to HCN. researchgate.net | No | Effective but requires a catalyst for activation. researchgate.netnih.gov |

| Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Low | Stable, solid complex | Yes (with promoter) | Eco-friendly, safer alternative. researchgate.netresearchgate.net |

| Acetonitrile (B52724) | Moderate | Liquid, common solvent | Yes (under specific conditions) | Can act as both solvent and cyanide source. rsc.orgmdpi.com |

The direct synthesis of 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile can be achieved via a three-component condensation of its constituent precursors: pyrrolidine (B122466), benzaldehyde (B42025), and a cyanide source. nih.gov This reaction exemplifies the Strecker synthesis pathway. The use of trimethylsilyl cyanide (TMSCN) is a common modern variant, which can provide the desired α-aminonitrile directly. nih.gov

The reaction proceeds through the initial formation of an iminium ion from the condensation of pyrrolidine and benzaldehyde. Subsequent nucleophilic attack by the cyanide anion on the iminium ion intermediate yields the final product, 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile. This two-component condensation approach is applicable to a range of amines and cyanohydrins. nih.gov

Table 2: Representative Strecker Reaction for 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile

| Component 1 | Component 2 | Component 3 | Product | Reference |

| Pyrrolidine | Benzaldehyde | Trimethylsilyl cyanide (TMSCN) | 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile | nih.gov |

Alternative Synthetic Routes and Methodological Innovations

Beyond the classical Strecker reaction, innovative methodologies have been developed for the synthesis of α-aminonitriles. These include leveraging the unique reactivity of common organic building blocks and employing advanced multicomponent reaction strategies to build molecular complexity efficiently.

Acetonitrile (CH₃CN), widely known as a polar aprotic solvent, is also a valuable two-carbon building block in organic synthesis. wikipedia.orgresearchgate.netsigmaaldrich.com Its methyl protons are weakly acidic, allowing for deprotonation to form a nucleophile. mdpi.com Furthermore, cleavage of the C-H or C-C bonds can generate •CH₂CN or •CN radicals, making acetonitrile a versatile synthon for introducing cyanomethyl or cyano groups into a molecule. mdpi.com

Acetonitrile can serve as a non-toxic cyanide source in certain transformations, participating in reactions like the hydrocyanoalkylation of unactivated alkenes. rsc.orgresearchgate.net Its role extends to the synthesis of various nitrogen-containing compounds, including pharmaceuticals and heterocycles. mdpi.comsigmaaldrich.com The direct α-C(sp³)-H functionalization of acetonitrile through transition-metal-catalyzed cross-coupling or free-radical-initiated reactions represents a modern approach to constructing new carbon-carbon bonds. researchgate.net

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. nih.govresearchgate.net These reactions are prized for their operational simplicity, atom economy, and ability to rapidly generate libraries of complex molecules from simple precursors. researchgate.netnih.gov

The synthesis of pyrrolidine derivatives, the core heterocyclic structure in 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile, has been a major focus of MCR development. tandfonline.com One strategy involves a one-pot reaction where an α-aminonitrile, formed in situ from an aldehyde, amine, and TMSCN, is subsequently reacted with another component, such as an acrylate, to form a substituted pyrrolidine. tandfonline.com Such sequential MCRs allow for the controlled construction of multiple stereogenic centers in a single operation, offering a powerful tool for synthesizing structurally diverse and complex heterocyclic scaffolds. nih.gov

Post-Synthetic Transformations and Derivatization Strategies of 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile and its Analogs

The α-aminonitrile scaffold, exemplified by 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile, serves as a versatile synthetic intermediate. Its structure incorporates three key features amenable to chemical modification: the nitrile functionality, the pyrrolidine ring, and the stereocenter at the α-carbon. Post-synthetic transformations of this parent structure and its analogs allow for the generation of a diverse array of more complex molecules, including α-amino acids, 1,2-diamines, ketones, and various heterocyclic systems. Strategic manipulation of these functional groups is pivotal in medicinal chemistry and natural product synthesis.

Reactions at the Nitrile Functionality

The nitrile group is a highly versatile functional group that can be transformed into a variety of other moieties, making it a cornerstone of synthetic strategy. In the context of α-aminonitriles, the principal transformations include hydrolysis, reduction, and addition of organometallic reagents.

Hydrolysis to Amides and Carboxylic Acids: The hydrolysis of the nitrile group provides a direct route to α-amino amides and α-amino acids. The reaction typically proceeds in two stages: initial hydration to an amide, followed by further hydrolysis to the carboxylic acid. The final product can often be controlled by the reaction conditions. acs.orgresearchgate.net

Acid-Catalyzed Hydrolysis: Treatment with strong aqueous acids, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), typically leads to the complete hydrolysis of the nitrile to a carboxylic acid. wikipedia.org The intermediate amide can sometimes be isolated under carefully controlled, milder conditions.

Base-Catalyzed Hydrolysis: Alkaline hydrolysis, using reagents like sodium hydroxide (B78521) (NaOH), also facilitates the conversion to the carboxylic acid, which is obtained as its corresponding carboxylate salt upon completion of the reaction. wikipedia.org Milder conditions, such as using hydrogen peroxide in an alkaline solution, have been reported to selectively stop the reaction at the amide stage. acs.org

Reduction to 1,2-Diamines: The nitrile group can be reduced to a primary amine, thereby converting the α-aminonitrile into a valuable 1,2-diamine derivative. These diamines are important building blocks for the synthesis of ligands, pharmaceuticals, and other nitrogen-containing heterocycles. Common reducing agents for this transformation include:

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of cleanly converting the nitrile to a primary amine.

Catalytic Hydrogenation: Hydrogen gas (H₂) in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, is also an effective method for this reduction.

Addition of Organometallic Reagents: Organometallic reagents, particularly Grignard reagents (R-MgBr), can add to the electrophilic carbon of the nitrile group. The resulting imine intermediate is subsequently hydrolyzed upon aqueous workup to yield a ketone. This transformation provides a powerful method for carbon-carbon bond formation, allowing for the synthesis of α-amino ketones. These products are precursors to various pharmacologically active compounds.

| Transformation | Reagents and Conditions | Product Type |

|---|---|---|

| Complete Hydrolysis | 6M HCl, reflux | α-Amino Carboxylic Acid |

| Partial Hydrolysis | H₂O₂, NaOH, mild temp. | α-Amino Amide |

| Reduction | 1. LiAlH₄, THF; 2. H₂O | 1,2-Diamine |

| Grignard Addition | 1. CH₃MgBr, Et₂O; 2. H₃O⁺ | α-Amino Ketone |

Modifications of the Pyrrolidine Ring System

The pyrrolidine ring offers several avenues for structural modification, which can significantly alter the physicochemical properties of the molecule. Key modifications include reactions at the nitrogen atom and functionalization of the carbon skeleton.

N-Alkylation and N-Acylation: As a secondary amine, the nitrogen atom of the pyrrolidine ring in the parent structure is nucleophilic and can readily undergo N-alkylation or N-acylation. These reactions are fundamental for introducing a wide variety of substituents. N-alkylation can be achieved with alkyl halides in the presence of a base, while N-acylation is typically performed using acyl chlorides or anhydrides. These modifications are crucial for modulating biological activity and pharmacokinetic profiles in drug discovery.

Oxidation of the Pyrrolidine Ring: The carbon atoms of the pyrrolidine ring, particularly those alpha to the nitrogen (C2 and C5), are susceptible to oxidation.

Formation of Lactams: Oxidation can lead to the formation of a lactam (a cyclic amide). Reagents such as iron(II)-hydrogen peroxide have been used to oxidize N-acyl pyrrolidines to the corresponding pyrrolidin-2-ones.

Ring-Opening: More vigorous oxidation can lead to the cleavage of the C-N bonds, resulting in ring-opened products. For instance, the δ-oxidation of the pyrrolidine moiety in the drug daclatasvir (B1663022) leads to a ring-opened aminoaldehyde intermediate. bohrium.com

The presence of the α-aminonitrile functionality requires careful selection of oxidizing conditions to ensure chemoselectivity and avoid decomposition.

| Modification Type | Typical Reagents | Resulting Structure |

|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃ | N-Methylpyrrolidinium salt |

| N-Acylation | Acetyl chloride, Et₃N | N-Acetylpyrrolidine derivative |

| α-Carbon Oxidation | Fe(II)/H₂O₂ | Lactam derivative |

| Ring Opening | Strong oxidizing agents (e.g., P450 enzymes) | Acyclic aminoaldehyde |

Cyclization Reactions and Heterocyclic Annulation (e.g., formation of pyrrolizines from related enaminone intermediates)

The bifunctional nature of α-aminonitriles and their derivatives makes them excellent precursors for the synthesis of fused heterocyclic systems. A notable example is the construction of the pyrrolizine core, a privileged scaffold found in numerous alkaloids with significant biological activity.

One synthetic strategy involves the conversion of a pyrrolidine-based precursor into an enaminone intermediate, which can then undergo intramolecular cyclization. Enaminones derived from pyrrolidine can be prepared through various methods, including the reaction of thiolactams with α-haloketones followed by Eschenmoser sulfide (B99878) contraction.

For instance, an N-substituted pyrrolidine-2-thione (B1333366) can be reacted with a suitable electrophile to introduce a side chain. This intermediate can then be converted to an enaminone, which possesses both a nucleophilic enamine character and an electrophilic carbonyl group (or a vinylogous equivalent). Under thermal or acid-catalyzed conditions, these intermediates can cyclize. The reaction of an enaminone derived from a pyrrolidine precursor with an exocyclic alkylidene substituent at the C-2 position can lead to an intramolecular condensation, forming a new five-membered ring fused to the original pyrrolidine ring, thus creating the pyrrolizine skeleton. This strategy highlights the utility of leveraging the inherent reactivity of the pyrrolidine nitrogen and an appropriately functionalized side chain to achieve complex heterocyclic annulation.

Stereochemical Control and Asymmetric Synthesis Approaches

The α-carbon in 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile is a stereocenter, meaning the compound can exist as a pair of enantiomers. The stereoselective synthesis of a single enantiomer is of paramount importance, particularly in pharmaceutical applications, as different enantiomers often exhibit distinct biological activities. The primary method for achieving this is the asymmetric Strecker reaction. Two main strategies have been developed: the use of chiral auxiliaries and the application of chiral catalysts.

Chiral Auxiliary-Based Methods: This approach involves the use of a stoichiometric amount of a chiral amine in the Strecker reaction. The chiral amine condenses with the aldehyde (benzaldehyde) to form a chiral imine intermediate. The inherent chirality of the auxiliary directs the nucleophilic attack of the cyanide ion to one face of the imine, leading to the formation of one diastereomer of the α-aminonitrile in excess. The chiral auxiliary can then be cleaved and removed in a subsequent step. A commonly used auxiliary for the synthesis of α-arylglycine derivatives is (S)-1-(4-methoxyphenyl)ethylamine, which often yields highly crystalline α-aminonitrile diastereomers that can be purified by simple filtration. acs.org

Catalytic Asymmetric Synthesis: The development of chiral catalysts allows for the synthesis of enantioenriched α-aminonitriles using only a substoichiometric amount of the chiral source. This approach is more atom-economical and is often preferred in large-scale synthesis.

Organocatalysis: Chiral organocatalysts, such as chiral phosphoric acids, thioureas, or amide-based catalysts, have emerged as powerful tools for the enantioselective Strecker reaction. mdpi.com The catalyst typically activates the imine by forming a hydrogen bond with the imine nitrogen, making it more electrophilic. The chiral environment created by the catalyst then directs the approach of the cyanide nucleophile, resulting in high enantioselectivity. mdpi.com

Metal-Based Catalysis: Chiral metal complexes, often involving titanium, aluminum, or zirconium, can also effectively catalyze the asymmetric addition of cyanide to imines. The metal center acts as a Lewis acid to activate the imine, and the chiral ligands control the stereochemical outcome of the reaction.

| Strategy | Chiral Source/Catalyst | Substrates | Stereoselectivity |

|---|---|---|---|

| Chiral Auxiliary | (S)-1-(4-methoxyphenyl)ethylamine | Ar-CHO, NaCN, Pyrrolidine | High d.r. (>95:5) |

| Organocatalysis | Chiral Phosphoric Acid | Ar-CHO, Pyrrolidine, TMSCN | High e.e. (up to 99%) |

| Organocatalysis | Chiral Amide-based Catalyst | Ar-CHO, Pyrrolidine, TMSCN | High e.e. (up to 99%) |

Advanced Spectroscopic Characterization Techniques Applied to 2 Phenyl 2 Pyrrolidin 1 Yl Acetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

1H NMR and 13C NMR Spectral Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental one-dimensional techniques that offer a wealth of structural information.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the phenyl group would typically appear as a multiplet in the downfield region (around 7.3-7.5 ppm). The single proton on the carbon adjacent to both the phenyl and cyano groups (the α-proton) would likely appear as a singlet. The protons of the pyrrolidine (B122466) ring would exhibit more complex splitting patterns, appearing as multiplets in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile would give rise to a distinct signal. The carbon of the cyano group (-C≡N) would appear in a characteristic downfield region. The carbons of the phenyl ring would produce several signals in the aromatic region (typically 125-140 ppm). The carbon atom attached to the phenyl group, pyrrolidine ring, and cyano group would also have a specific chemical shift. The carbons of the pyrrolidine ring would be observed in the upfield, aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl Protons | 7.3 - 7.5 (m) | 125 - 140 |

| α-Proton (CH) | ~4.0 - 5.0 (s) | ~60 - 70 |

| Pyrrolidine Protons | 1.8 - 3.5 (m) | ~25, ~50 |

| Cyano Carbon | N/A | ~115 - 125 |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity Elucidation (e.g., COSY, HSQC, HMBC)researchgate.netsdsu.eduslideshare.net

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule, resolving ambiguities that may arise from one-dimensional spectra. slideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. sdsu.edu For 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile, COSY would show correlations between adjacent protons in the pyrrolidine ring, helping to assign their specific chemical shifts and confirming their connectivity. It would also show correlations between the protons on the phenyl ring if they are coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. wikipedia.org This is invaluable for assigning the signals in the ¹³C NMR spectrum based on the more easily assigned ¹H NMR spectrum. For instance, it would definitively link the α-proton signal to the α-carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two or three bonds). sdsu.edu This technique is crucial for piecing together the entire molecular structure. For example, HMBC could show correlations between the α-proton and the carbons of the phenyl ring, as well as the carbons of the pyrrolidine ring, confirming the attachment of these groups to the central chiral carbon. It could also show a correlation between the α-proton and the cyano carbon.

Infrared (IR) Spectroscopy for Functional Group Identificationslideshare.netutdallas.edupressbooks.pub

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile would exhibit characteristic absorption bands corresponding to its key functional groups.

A key feature would be the sharp, medium-intensity absorption band for the nitrile (C≡N) stretching vibration, which typically appears in the range of 2260-2220 cm⁻¹. The presence of the aromatic phenyl group would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. libretexts.org The aliphatic C-H bonds of the pyrrolidine ring would show stretching vibrations just below 3000 cm⁻¹. libretexts.org

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Nitrile (C≡N) | Stretch | 2260 - 2220 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Aliphatic C-H | Stretch | 2960 - 2850 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysiswvu.eduresearchgate.net

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides crucial information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns. wvu.eduresearchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)uliege.benih.gov

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. uliege.be In ESI-MS, a solution of the analyte is sprayed into the mass spectrometer, generating ions with minimal fragmentation. uliege.be

For 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The exact mass of this ion can be used to confirm the elemental composition of the molecule with high accuracy.

Under certain conditions, fragmentation of the parent ion can be induced in the mass spectrometer. The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for this molecule might include the loss of the cyano group, cleavage of the pyrrolidine ring, or loss of the phenyl group. The analysis of these fragment ions helps to piece together the structure of the original molecule. nih.govwvu.edu For instance, a characteristic fragment would likely be the tropylium ion (C₇H₇⁺) at m/z 91, resulting from the cleavage and rearrangement of the phenylmethyl moiety. Another significant fragment could arise from the cleavage of the C-C bond between the chiral center and the pyrrolidine ring.

Computational Chemistry and Theoretical Studies on 2 Phenyl 2 Pyrrolidin 1 Yl Acetonitrile

Mechanistic Insights from Computational Simulations

The formation of 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile typically proceeds through a variation of the Strecker synthesis, a multicomponent reaction involving an aldehyde (benzaldehyde), an amine (pyrrolidine), and a cyanide source. mdpi.comnih.gov Computational simulations, primarily using Density Functional Theory (DFT), have been instrumental in detailing the mechanisms of such reactions. mdpi.com

The Strecker reaction mechanism involves two main stages: the formation of an imine from the aldehyde and amine, followed by the nucleophilic addition of cyanide to the imine. masterorganicchemistry.comorganic-chemistry.org Computational studies on analogous systems clarify the energetics of this process.

The initial step is the condensation of benzaldehyde (B42025) and pyrrolidine (B122466) to form a phenyl(pyrrolidin-1-yl)methaniminium cation. This process involves the formation of a hemiaminal intermediate followed by dehydration. DFT calculations can model the energy barriers associated with each step, identifying the rate-determining step, which is often the dehydration of the hemiaminal.

The subsequent and crucial step is the nucleophilic attack of the cyanide ion on the iminium ion to form the α-aminonitrile product. masterorganicchemistry.com Computational chemists can locate and characterize the transition state (TS) for this C-C bond-forming step. youtube.comresearchgate.net The geometry of the transition state reveals the approach trajectory of the cyanide nucleophile to the iminium electrophile. The calculated activation energy (ΔG‡) for this step provides a quantitative measure of the reaction's kinetic feasibility.

For a representative Strecker reaction, the key steps and their computationally derived characteristics are summarized below.

| Step | Description | Key Computational Insights |

| 1 | Imine/Iminium Formation | Identification of hemiaminal intermediate; Calculation of energy barrier for dehydration. |

| 2 | Cyanide Addition | Characterization of the C-C bond-forming transition state geometry; Calculation of activation energy (ΔG‡). |

| 3 | Product Formation | Determination of the overall reaction energy (ΔG_rxn), indicating thermodynamic favorability. |

This is an interactive data table based on generalized findings for the Strecker synthesis.

The Strecker reaction can be significantly accelerated and, in chiral contexts, rendered enantioselective through catalysis. mdpi.com Computational studies are pivotal in mapping out the complete catalytic cycle, revealing the role of the catalyst in lowering activation barriers. Organocatalysts, such as those based on thiourea (B124793) or chiral Brønsted acids, are commonly employed. mdpi.combohrium.com

A typical catalytic cycle, as elucidated by DFT, involves the following stages:

Catalyst-Substrate Complexation: The catalyst forms a non-covalent complex with the imine substrate, often through hydrogen bonding. This interaction activates the imine for nucleophilic attack. mdpi.com

Transition State Stabilization: The catalyst stabilizes the transition state of the cyanide addition step. Computational models show how specific interactions (e.g., hydrogen bonds from a thiourea catalyst to the imine nitrogen) lower the activation energy compared to the uncatalyzed reaction.

Product Release and Catalyst Regeneration: After the cyanide addition, the resulting α-aminonitrile-catalyst complex dissociates, releasing the product and regenerating the free catalyst to begin a new cycle.

DFT calculations can quantify the energy of each intermediate and transition state within the cycle, providing a complete potential energy surface. For instance, in an organocatalyzed asymmetric Strecker reaction, computational results have been used to explain the observed enantioselectivity by comparing the energies of the transition states leading to the (R) and (S) enantiomers. mdpi.com

Computational Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry offers reliable methods for predicting spectroscopic parameters, which can be used to confirm the structure of newly synthesized compounds like 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile.

DFT and time-dependent DFT (TD-DFT) are the workhorses for predicting NMR, IR, and UV-Vis spectra. researchgate.net The process typically involves:

Geometry Optimization: The molecule's geometry is optimized to find its lowest energy conformation using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). researchgate.netgithub.io

Frequency Calculation: For IR spectra, harmonic vibrational frequencies are calculated. These computed frequencies are often systematically scaled to correct for anharmonicity and basis set limitations.

NMR Shielding Calculation: For NMR spectra, the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) are calculated, typically using the Gauge-Independent Atomic Orbital (GIAO) method. These are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also computed at the same level of theory. github.io

A comparison between computationally predicted and experimentally measured spectroscopic data for a closely related α-aminonitrile, 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile, highlights the accuracy of modern computational methods. researchgate.net

| Parameter | Experimental Value | Calculated Value (B3LYP/6-311++G(d,p)) |

| ¹H NMR (NH) | 9.15 ppm | 9.08 ppm |

| ¹³C NMR (CN) | 118.5 ppm | 119.2 ppm |

| IR (C≡N stretch) | 2199 cm⁻¹ | 2205 cm⁻¹ |

This is an interactive data table showing a representative comparison for an analogous α-aminonitrile. researchgate.net

Such validation studies demonstrate that computational spectroscopy is a powerful tool for structural elucidation. By performing similar calculations for 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile, one could predict its ¹H and ¹³C NMR chemical shifts and its characteristic IR absorption frequencies, aiding in its unambiguous identification in a laboratory setting.

Synthetic Applications and Research Utility of 2 Phenyl 2 Pyrrolidin 1 Yl Acetonitrile

Role as a Versatile Intermediate in Organic Synthesis

Alpha-amino nitriles are bifunctional compounds that serve as important precursors in a multitude of organic transformations. enamine.net The dual functionality of an amino group and a nitrile group on a single carbon atom allows for diverse and sequential chemical modifications. enamine.net The nitrile group can be hydrolyzed to form an α-amino acid, reduced to yield a 1,2-diamine, or converted into a ketone through reaction with organometallic reagents. enamine.net Simultaneously, the pyrrolidine (B122466) nitrogen atom can participate in further alkylation or acylation reactions. This versatility makes compounds like 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile valuable starting points for creating molecular diversity. nih.gov

The classic method for synthesizing α-amino nitriles is the Strecker reaction, one of the oldest known multicomponent reactions, which typically involves an aldehyde or ketone, an amine, and a cyanide source. mdpi.commasterorganicchemistry.com Modern advancements have led to the development of organocatalytic and transition-metal-catalyzed methods, offering improved stereocontrol and broader substrate scope. mdpi.com

Table 1: Potential Transformations of the α-Amino Nitrile Moiety

| Functional Group | Transformation | Resulting Functional Group | Potential Product from 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile |

| Nitrile (-CN) | Acid Hydrolysis | Carboxylic Acid (-COOH) | 2-Amino-2-phenyl-2-(pyrrolidin-1-yl)acetic acid |

| Nitrile (-CN) | Reduction (e.g., with LiAlH₄) | Primary Amine (-CH₂NH₂) | 1-Phenyl-1-(pyrrolidin-1-yl)ethane-1,2-diamine |

| Nitrile (-CN) | Grignard Reaction | Ketone (-C(O)R) | Phenyl(pyrrolidin-1-yl)(alkyl/aryl)methyl ketone |

| Pyrrolidine (-NR₂) | N-Alkylation | Quaternary Ammonium (B1175870) Salt | N-Alkyl-N-(1-cyano-1-phenylethyl)pyrrolidinium salt |

The pyrrolidine ring is a fundamental structural motif in a vast number of biologically active compounds, including many alkaloids. nih.gov Alpha-amino nitriles derived from amino acids are established precursors for the synthesis of more complex heterocyclic systems, such as indolizidine and pyrrolizidine (B1209537) alkaloids. nih.govresearchgate.net A common strategy involves the chemical manipulation of the nitrile group to facilitate a subsequent cyclization reaction.

For instance, the nitrile group of 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile could be reduced to an aminomethyl group. The resulting diamine could then serve as a key intermediate for constructing bicyclic heterocyclic systems. Research has demonstrated that pyrrolidine derivatives are crucial starting materials for a wide range of pharmaceuticals, including antiviral and antidiabetic agents. nih.gov The synthesis of 2,4-disubstituted pyrroles, for example, can be achieved from enones and aminoacetonitrile, proceeding through a dihydropyrrole-2-carbonitrile intermediate which highlights the utility of the aminonitrile scaffold in pyrrole (B145914) synthesis. researchgate.net

The construction of complex molecules with specific three-dimensional arrangements is a central goal of organic synthesis. 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile possesses a stereocenter at the α-carbon, meaning it can exist as a pair of enantiomers. The use of a single enantiomer of this compound would allow for the synthesis of complex, optically pure molecules. The pyrrolidine ring itself is a privileged scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates. nih.gov

The utility of α-amino nitriles as building blocks is well-demonstrated in the synthesis of spirocyclic compounds. For example, chiral spirocyclic 2,6-dioxopiperazines have been synthesized from α-quaternary α-amino nitriles derived from natural amino acids like proline. nih.gov This suggests a potential pathway where 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile could be used to generate novel spiro-heterocyclic systems, which are of significant interest in drug discovery.

Contribution to Enaminone Chemistry and Alkaloid Synthetic Strategies

Enaminones, or vinylogous amides, are versatile intermediates in their own right, particularly in the synthesis of alkaloids. While a direct, documented conversion of 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile to an enaminone is not readily found in the literature, the structural components of the molecule are highly relevant to established alkaloid synthesis strategies. The pyrrolidine core is a key feature of numerous alkaloids, including hygrine (B30402) and nicotine. nih.gov

Synthetic strategies toward indolizidine and pyrrolizidine alkaloids often employ pyrrolidine-derived precursors. nih.govresearchgate.net For example, rhodium-catalyzed hydroformylation of N-allylpyrroles, which can be derived from amino acids, is a key step in stereocontrolled syntheses of indolizidines. nih.govresearchgate.net These routes lead to the formation of 5,6-dihydroindolizines that are subsequently reduced to the final alkaloid structure. nih.gov This highlights the importance of the pyrrolidine scaffold, a central feature of 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile, in the strategic assembly of complex alkaloids.

Development of Innovative Synthetic Methodologies

The synthesis of α-amino nitriles has been the subject of considerable methodological innovation. The development of asymmetric Strecker reactions using organocatalysts has enabled the production of chiral α-amino nitriles with high enantioselectivity. mdpi.com Furthermore, cross-dehydrogenative coupling (CDC) reactions have emerged as a powerful alternative, allowing for the direct α-cyanation of tertiary amines by functionalizing a carbon-hydrogen (C-H) bond, often under oxidative conditions. mdpi.com

These advanced synthetic methods provide efficient access to molecules like 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile. The availability of such building blocks through innovative and efficient routes is crucial for their application in larger synthetic campaigns, such as in multicomponent reactions (MCRs). MCRs allow for the rapid assembly of complex molecules from three or more starting materials in a single step, offering significant advantages in terms of efficiency and atom economy. nih.govnih.gov The bifunctional nature of 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile makes it a theoretically ideal candidate for inclusion in such reactions to generate libraries of novel, complex heterocyclic compounds. enamine.net

Table 2: Modern Synthetic Routes to α-Amino Nitriles

| Method | Description | Key Features | Catalyst/Reagent Example |

| Strecker Reaction | A three-component reaction between an amine, a carbonyl compound, and a cyanide source. mdpi.commasterorganicchemistry.com | One-pot synthesis; high atom economy. | Trimethylsilyl (B98337) cyanide (TMSCN) with an organocatalyst. mdpi.com |

| Oxidative Cyanation (CDC) | Direct cyanation of a C-H bond adjacent to a nitrogen atom in the presence of an oxidant. mdpi.com | Avoids pre-functionalization of the amine. | RuCl₃ with O₂ as the oxidant. |

| Cyanation via N-ylide | Reaction of an ammonium ylide with a cyanide source. | Utilizes the reactivity of in-situ generated ylides. | Base-mediated ylide formation. |

| Electrochemical Synthesis | Anodic oxidation to generate an iminium ion intermediate, which is then trapped by a cyanide source. | Avoids chemical oxidants; "green" chemistry approach. | Boron-doped diamond (BDD) electrodes. |

Emerging Research Avenues and Future Prospects for 2 Phenyl 2 Pyrrolidin 1 Yl Acetonitrile

Exploration of Unexplored Reactivity Patterns and Novel Transformations

The reactivity of 2-phenyl-2-pyrrolidin-1-yl-acetonitrile is primarily dictated by its α-amino nitrile functionality. The nitrile group is a versatile synthon in organic chemistry, capable of undergoing a variety of transformations. numberanalytics.comchemistrysteps.com Future research could systematically explore its reactivity beyond standard hydrolysis or reduction.

Key Areas for Exploration:

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic systems. numberanalytics.com Investigating its reactivity in [3+2] cycloadditions with azides or nitrile oxides could yield novel tetrazole or oxadiazole derivatives, respectively. These scaffolds are prevalent in medicinal chemistry.

Decyanation Reactions: Reductive decyanation would provide access to 2-phenyl-pyrrolidine, while other decyanative functionalizations could introduce new substituents at the α-position.

Reactions as a Covalent Warhead: Nitrile groups can act as electrophilic "warheads" that form covalent bonds with nucleophilic residues, such as cysteine, in protein active sites. nih.gov Studies could assess the potential of 2-phenyl-2-pyrrolidin-1-yl-acetonitrile as a covalent inhibitor for specific biological targets. The reactivity is influenced by the electronic environment of the nitrile group. nih.gov

Metal-Catalyzed Transformations: The nitrogen of the pyrrolidine (B122466) and the nitrile group could act as coordinating sites for transition metals, opening pathways for novel catalytic transformations. This could include directed C-H activation of the phenyl ring or reactions involving the nitrile group itself.

A prospective research matrix for exploring novel transformations could resemble the following:

| Transformation Type | Reagent/Catalyst System | Potential Product Scaffold |

| [3+2] Cycloaddition | Sodium Azide, Zinc Chloride | 5-(Phenyl(pyrrolidin-1-yl)methyl)-1H-tetrazole |

| Nucleophilic Addition | Grignard Reagents (e.g., MeMgBr) | 1-Phenyl-1-(pyrrolidin-1-yl)propan-1-one |

| Reductive Decyanation | Samarium(II) Iodide | 1-(1-Phenylethyl)pyrrolidine |

| Covalent Modification | N-acetyl-L-cysteine | Cysteine-adduct via thioimidate intermediate |

Integration with Flow Chemistry and Automated Synthesis Paradigms

Modern chemical synthesis is increasingly leveraging flow chemistry and automation to improve efficiency, safety, and scalability. nih.govnih.gov While specific flow synthesis protocols for 2-phenyl-2-pyrrolidin-1-yl-acetonitrile have not been detailed, its synthesis and subsequent transformations are amenable to these technologies.

Future Prospects:

Continuous Flow Synthesis: The Strecker reaction, a common method for synthesizing α-amino nitriles, can be adapted to a continuous flow process. nih.govmdpi.com A flow setup for 2-phenyl-2-pyrrolidin-1-yl-acetonitrile would involve pumping solutions of benzaldehyde (B42025), pyrrolidine, and a cyanide source (e.g., trimethylsilyl (B98337) cyanide) through a heated reactor coil. This offers precise control over reaction time, temperature, and mixing, potentially leading to higher yields and purity compared to batch processing. nih.gov

Automated Library Synthesis: The core structure of 2-phenyl-2-pyrrolidin-1-yl-acetonitrile is suitable for automated, diversity-oriented synthesis. nih.gov An automated platform could perform a series of reactions in parallel, for instance, by varying the aldehyde component to generate a library of analogous α-amino nitriles for screening purposes. nih.govresearchgate.net This approach accelerates the discovery of molecules with desired properties.

A hypothetical comparison of batch versus flow synthesis for this compound is outlined below:

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

| Reaction Time | Hours | Minutes tcichemicals.com |

| Temperature Control | Moderate (heating mantle) | Precise (circulator) researchgate.net |

| Safety | Handling of bulk toxic reagents | In-line generation/use of hazardous species researchgate.net |

| Scalability | Difficult, requires larger vessels | Numbering-up or longer run times nih.gov |

| Workup | Batch extraction/purification | In-line extraction/purification modules |

Advanced Characterization Techniques for In-Situ Reaction Monitoring

Understanding reaction kinetics and mechanisms is crucial for optimization. In-situ monitoring techniques provide real-time data without the need for sampling and quenching.

Potential Applications:

In-situ Infrared (IR) Spectroscopy: The strong, sharp absorbance of the nitrile group (C≡N) around 2200-2260 cm⁻¹ makes it an excellent spectroscopic handle. nih.gov Process Analytical Technology (PAT) using probes like ReactIR™ could monitor the disappearance of the starting aldehyde and the appearance of the nitrile peak in real-time, allowing for precise determination of reaction endpoints.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR setups could be used to monitor the conversion of reactants to products in a continuous synthesis process, providing detailed structural information on intermediates and byproducts.

Mass Spectrometry: Real-time monitoring of reaction mixtures using mass spectrometry can track the formation of the desired product and any impurities, which is particularly valuable in high-throughput automated synthesis platforms. Recent advancements have demonstrated the use of in-situ ATR-IR spectra for monitoring dynamic surface evolution in related amine-to-nitrile transformations. acs.org

Development of Asymmetric Synthesis Protocols and Chiral Catalysis

The carbon atom bearing the phenyl and nitrile groups in 2-phenyl-2-pyrrolidin-1-yl-acetonitrile is a stereocenter. The development of asymmetric methods to control its stereochemistry is a significant and valuable research direction. The asymmetric Strecker reaction is a cornerstone for producing enantiomerically enriched α-amino nitriles. rsc.orgthieme-connect.de

Prospective Strategies:

Chiral Catalysis: A catalytic enantioselective Strecker-type reaction could be developed using a chiral catalyst to induce stereoselectivity. Chiral Lewis acids, thioureas, or phase-transfer catalysts have been successfully employed for the asymmetric cyanation of imines. mdpi.comacs.org A research program would involve screening a variety of catalysts to achieve high enantiomeric excess (ee).

Use of Chiral Auxiliaries: While not catalytic, the use of a chiral amine derived from a natural product (chiral pool synthesis) could be explored, although this is less atom-economical. nih.gov

Chiral Gold Catalysis: Recent research has demonstrated the effectiveness of chiral gold(I) complexes bearing pyrrolidinyl ligands in various enantioselective transformations. researchgate.netresearchgate.net Exploring such catalysts for the synthesis or transformation of 2-phenyl-2-pyrrolidin-1-yl-acetonitrile could unlock novel asymmetric pathways.

A potential catalyst screening program for the asymmetric synthesis could yield data similar to the hypothetical results below:

| Catalyst Type | Catalyst Example | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) |

| Chiral Phosphoric Acid | TRIP | Toluene | -20 | 85 | 75 |

| Chiral Thiourea (B124793) | Takemoto Catalyst | Dichloromethane | 0 | 92 | 88 |

| Phase-Transfer Catalyst | Chiral Quaternary Ammonium (B1175870) Salt | Toluene/H₂O | 25 | 78 | 65 |

| Chiral Gold(I) Complex | (R,R)-Ph-BPE-AuCl | Dichloromethane | -40 | 95 | 94 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile, and how can reaction conditions be optimized?

- Methodology : A plausible synthesis involves nucleophilic substitution between pyrrolidine and a pre-functionalized phenylacetonitrile derivative. Anhydrous conditions (e.g., using acetonitrile as a solvent) and Lewis acid catalysts (e.g., AlCl₃) may enhance yield. Reaction monitoring via thin-layer chromatography (TLC) or in-situ FTIR is advised to track nitrile group stability. Safety protocols for handling acute toxicity (Category 4 for oral/dermal/inhalation hazards) must be followed, including PPE and fume hood use .

Q. How should researchers characterize the molecular structure of 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile?

- Methodology :

- NMR Spectroscopy : Use deuterated solvents (e.g., CDCl₃) to resolve signals for the pyrrolidine ring protons (δ 1.5–3.5 ppm) and phenyl group aromatic protons (δ 7.2–7.5 ppm).

- X-ray Crystallography : Grow single crystals via slow evaporation in a non-polar solvent. Refinement using SHELXL (via SHELX suite) is recommended for resolving bond lengths and angles, leveraging its robustness for small-molecule structures .

Q. What safety protocols are critical when handling nitrile-containing compounds like 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile?

- Guidelines :

- Avoid inhalation or skin contact due to acute toxicity risks (Category 4 GHS classification).

- Use emergency eyewash stations and ventilated storage.

- Dispose of waste via approved chemical disposal services, referencing safety data sheet (SDS) guidelines for nitriles .

Advanced Research Questions

Q. How can enantiomeric purity of 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile be determined using crystallographic data?

- Methodology : For chiral centers, employ Flack’s x parameter in SHELXL to estimate enantiomorph polarity. This parameter avoids over-precision pitfalls seen in Rogers’ η for near-centrosymmetric structures. Collect high-resolution data (≤ 0.8 Å) and refine twin components if necessary .

Q. How to resolve contradictions between NMR and X-ray data for this compound’s conformation?

- Methodology :

- Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility (e.g., pyrrolidine ring puckering).

- DFT Calculations : Compare optimized geometries (e.g., Gaussian09) with experimental bond angles from X-ray data. Discrepancies may arise from crystal packing forces vs. solution-state dynamics .

Q. What computational strategies predict the reactivity of 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile in nucleophilic reactions?

- Methodology :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (e.g., using DFT/B3LYP/6-311+G(d,p)) to identify electrophilic/nucleophilic sites.

- Molecular Docking : Screen for interactions with biological targets (e.g., enzymes) using AutoDock Vina, leveraging the nitrile group’s hydrogen-bonding potential .

Q. How does solvent choice impact the synthesis and stability of 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile?

- Methodology :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) for reaction efficiency. Avoid protic solvents to prevent hydrolysis of the nitrile group.

- Stability Studies : Use accelerated degradation tests (e.g., 40°C/75% RH) with HPLC monitoring to assess solvent-dependent decomposition pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.